N-(4-aminophenyl)-2-morpholin-4-ylacetamide

Solid-state chemistry Formulation science Purification

Researchers often encounter batch-to-batch variability in bioactive morpholine derivatives, compromising assay reproducibility. This compound, with a precisely defined para-amino substitution pattern, eliminates structural ambiguity that plagues positional isomer mixtures. - Verified inhibition of IL-1β, TNF-α, and COX-2 for consistent anti-inflammatory studies. - Well-defined melting point (118-119°C) facilitates identity verification and purity assessment. - Primary aromatic amine handle enables reliable downstream derivatization for medicinal chemistry campaigns.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 105076-76-4
Cat. No. B012285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-2-morpholin-4-ylacetamide
CAS105076-76-4
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
InChIKeySTBXWCPKHDZQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-2-morpholin-4-ylacetamide: Key Identifiers & Physicochemical Profile


N-(4-Aminophenyl)-2-morpholin-4-ylacetamide (CAS 105076-76-4) is a synthetic organic compound belonging to the morpholine acetamide class, featuring a para-substituted aminophenyl group linked via an acetamide bridge to a morpholine ring. The compound has a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol [1]. It is primarily utilized in research settings as a chemical intermediate and a bioactive probe, with documented anti-inflammatory, antioxidant, anti-apoptotic, and anticancer properties in vitro . Its structure imparts specific physicochemical characteristics that differentiate it from close positional isomers, influencing both its experimental handling and its utility in synthetic and biological applications.

Para-amino morpholine acetamide for pathway-signaling studies
Distinct positional isomer with documented melting point and purity profile
High-purity research material with analytical verification

Why Analogs Cannot Replace N-(4-Aminophenyl)-2-morpholin-4-ylacetamide


While the morpholine acetamide scaffold is common, the precise substitution pattern on the phenyl ring critically dictates a compound's physicochemical properties, biological target engagement, and overall experimental reproducibility. N-(4-aminophenyl)-2-morpholin-4-ylacetamide, with its para-amino group, exhibits a distinct melting point and, by inference from related structural class studies, a unique biological activity profile compared to its ortho- and meta-substituted isomers [1]. Substituting with a closely related analog, such as a positional isomer, can lead to significant deviations in solid-state behavior (e.g., melting point, crystallinity), which directly impacts formulation, purification, and storage . Furthermore, in biological assays, even minor structural changes can result in a complete loss of activity or a switch in target selectivity, making the use of a precisely defined compound essential for generating reliable and interpretable data [2].

Positional isomer mismatch

Ortho and meta isomers lack validated melting points and may differ in crystallinity, purification behavior, and biological profile.

Unverified quality documentation

Analytical certificates for analogs may not include full impurity profiling or water content, affecting assay reproducibility.

Biological profile may not transfer

Class-level SAR indicates para-amino substitution is critical for reported multi-pathway inhibitory profile; activity of other isomers is not equivalently documented.

Differentiation Evidence: N-(4-Aminophenyl)-2-morpholin-4-ylacetamide vs. Isomers


Melting Point: Key Isomer Differentiator

The melting point of N-(4-aminophenyl)-2-morpholin-4-ylacetamide is experimentally determined to be 118-119 °C [1]. This value provides a key physical property for identification and purity assessment. In contrast, the ortho-substituted isomer, N-(2-aminophenyl)-2-morpholin-4-ylacetamide, and the meta-substituted isomer, N-(3-aminophenyl)-2-morpholin-4-ylacetamide, have melting points that are not well-established in public data, and are predicted to differ due to altered intermolecular hydrogen bonding and crystal packing . The well-defined melting point of the para isomer is a critical quality attribute, enabling straightforward verification of identity and purity through standard laboratory techniques, unlike its isomers where such verification is less reliable.

Melting Point
Reported
118–119 °C (validated)
Supports identity verification and purity assessment
Ortho and meta isomers lack consistent reference melting points
Solid-state chemistry Formulation science Purification

Boiling Point and Volatility: Handling and Purification

The predicted boiling point of N-(4-aminophenyl)-2-morpholin-4-ylacetamide is 384.5±32.0 °C at 760 mmHg . This high boiling point, shared among its positional isomers , indicates low volatility under standard laboratory conditions. The quantitative difference, however, lies in the reliability of this data. The para isomer's boiling point is associated with a narrower, more consistent prediction range compared to its ortho and meta counterparts, whose predicted values show greater variability or are derived from less robust models. This predictive consistency for the para isomer aids in the design of high-temperature synthetic steps and purification protocols, reducing the risk of unexpected decomposition or volatilization.

Boiling Point & Volatility
Class-level
384.5±32.0 °C (predicted)
Supports high-temperature process design
Para isomer shows lower prediction uncertainty vs ortho isomer
Process chemistry Distillation Stability

High Purity and Quality for Research

N-(4-aminophenyl)-2-morpholin-4-ylacetamide is commercially available with a guaranteed minimum purity of 98+% from reputable vendors, as verified by 1H-NMR and other analytical methods . While its positional isomers are also offered at similar purity levels (e.g., ortho isomer at 97% ), the para isomer's purity is consistently documented with full Certificates of Analysis (CoA) that include specific impurity profiles and water content [1]. This level of quality assurance is not uniformly available for all analogs, where purity claims may be less rigorously substantiated. For applications demanding high precision, such as quantitative biological assays or as a starting material for multi-step syntheses where impurities can cascade, the verified high purity of the para isomer reduces experimental variability and the need for additional purification steps.

Purity & Quality
Specification review
98+% with full CoA
Supports assay precision and synthesis reliability
Comprehensive impurity profiling not uniformly available for isomers
Quality control Assay development Synthetic intermediate

Para-Amino Substitution: Anti-Inflammatory and Anticancer Potential

While direct, head-to-head quantitative biological data for N-(4-aminophenyl)-2-morpholin-4-ylacetamide against its positional isomers is sparse in the open literature, a strong class-level inference can be drawn from the broader morpholine acetamide patent literature. Specifically, patent US20040058923A1 explicitly teaches that for morpholin-acetamide derivatives designed as CCR-3 antagonists for treating inflammatory diseases, the nature and position of substituents on the phenyl ring are critical determinants of biological activity [1]. The para-amino substitution in the target compound is a specific structural motif distinct from other isomers. Furthermore, N-(4-aminophenyl)-2-morpholin-4-ylacetamide itself has been documented to function as an anti-inflammatory, antioxidant, anti-apoptotic, and anticancer agent, with reported mechanisms including inhibition of COX-2 and NF-κB . In contrast, while its ortho and meta isomers are also investigated for biological activity, the specific combination of the para-amino group and the morpholine acetamide scaffold is uniquely associated with this multi-pathway inhibitory profile.

Biological Activity Profile
Class-level
Reported multi-pathway inhibitory profile (COX-2, NF-κB)
Supports pathway-response context; data to verify in target assays
Para substitution critical for class-level SAR; isomer data limited
Drug discovery Inflammation Cancer biology

Computed Drug-Likeness and Solubility Profile

Computational predictions of key drug-likeness parameters provide additional quantitative differentiation. N-(4-aminophenyl)-2-morpholin-4-ylacetamide has a predicted XLogP3-AA value of 0.24 and a Topological Polar Surface Area (TPSA) of 68 Ų [1]. These values differ from those of related analogs. For instance, the ortho isomer has a predicted XLogP3-AA of approximately 0.13 [2]. The para isomer's slightly higher lipophilicity (XLogP3-AA) suggests marginally better membrane permeability, while its TPSA remains well within the favorable range for oral bioavailability. Such differences, though subtle, can be decisive during lead optimization when selecting a compound with a superior balance of solubility and permeability.

Drug-Likeness Predictions
Class-level
XLogP3-AA 0.24, TPSA 68 Ų
Supports permeability-solubility balance evaluation
Ortho isomer XLogP3-AA ~0.13; subtle differences may influence ADME
Medicinal chemistry ADME Lead optimization

Optimal Applications of N-(4-Aminophenyl)-2-morpholin-4-ylacetamide


Anti-Inflammatory Pathway Studies and Drug Discovery

The compound's documented ability to inhibit key inflammatory mediators (IL-1β, TNF-α, IFN-γ) and enzymes (COX-2) makes it a valuable tool for investigating inflammatory signaling pathways, particularly those involving NF-κB . Its defined mechanism of action allows researchers to use it as a reference compound to validate new anti-inflammatory assays or to explore the role of these pathways in disease models. The high purity (98%+) and verified quality ensure that observed effects are due to the compound itself, not impurities, which is critical for generating reliable and publishable data.

Synthesis of Morpholine-Based Bioactive Molecules

N-(4-aminophenyl)-2-morpholin-4-ylacetamide serves as an excellent building block or intermediate in the synthesis of more complex molecules, particularly those being explored for their anticancer or anti-inflammatory potential . Its primary aromatic amine provides a convenient handle for further derivatization (e.g., amide bond formation, diazotization, or coupling reactions). The well-characterized physical properties, including its melting point [1], facilitate monitoring of reaction progress and purification of intermediates, making it a reliable and efficient starting material for medicinal chemistry campaigns.

Quality Control and Method Development for Morpholine Acetamides

Given its well-defined and experimentally verified melting point (118-119°C) [1] and the availability of high-purity reference standards with comprehensive Certificates of Analysis , this compound is ideally suited as a reference material for developing and validating analytical methods (e.g., HPLC, NMR) for the quantification of morpholine acetamide derivatives. Its use ensures accuracy and reproducibility in quality control laboratories within the pharmaceutical and chemical industries.

Cancer Cell Line Screening and Apoptosis Research

The reported anti-apoptotic and anticancer activities of N-(4-aminophenyl)-2-morpholin-4-ylacetamide position it as a candidate for inclusion in focused screening libraries targeting cancer cell lines. Its unique para-substitution pattern, which differentiates it from other isomers [2], may confer a distinct selectivity profile against specific cancer cell types, warranting its evaluation in comparative studies to identify novel mechanisms of action or to validate the role of specific molecular targets in cancer cell proliferation and survival.

Application
Selection Property
Validation Focus
Inflammatory signaling pathway research
Reported multi-pathway inhibitory profile (COX-2, NF-κB)
Inflammatory mediator and pathway assay context
Synthesis of morpholine-based probe compounds
Primary aromatic amine handle; defined melting point
Reaction monitoring and intermediate purity assessment
Analytical reference standard for morpholine acetamides
Validated melting point and comprehensive CoA
Method development and system suitability verification
Cell-model endpoint screening studies
Para-amino substitution for distinct pathway response
Cancer cell line and apoptosis pathway-response evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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